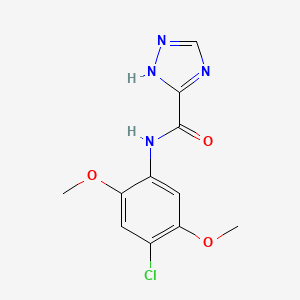

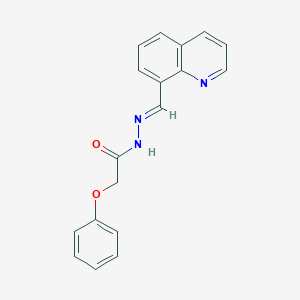

![molecular formula C20H20ClN3O2 B5553372 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves the use of piperazine-2,5-dione as a core structure. One method includes the preparation of arylmethylenepiperazine-2,5-diones from readily available piperazine-2,5-dione, followed by cyclization using copper bronze to yield pyrazino[1,2-a]indoles. These compounds can be further modified to produce 2-substituted indoles through reactions with various reducing agents (To Akeng’a & R. Read, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single-crystal X-ray analysis, revealing polymorphic crystalline forms. These structures exhibit different hydrogen-bonding networks, which are crucial for understanding the compound’s molecular interactions (Robin A Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine-2,5-diones often lead to the formation of diverse and biologically active molecules. For instance, the Dieckmann cyclization has been utilized to form piperazine-2,5-diones from substrates containing terminal methylene adjacent to nitrogen, indicating the versatility of reactions this compound can undergo (Claude Larrivée Aboussafy & D. Clive, 2012).

Physical Properties Analysis

The physical properties, such as crystalline form and molecular interactions, are pivotal for understanding the behavior of these compounds. The polymorphs of related compounds, as determined by X-ray crystallography, display different hydrogen-bonding networks, which influence their physical properties and stability (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of “1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione” and related compounds are deeply influenced by their structure. The presence of functional groups such as piperazine and indole dione contributes to their reactivity and interaction with other molecules. Studies have shown that modifications on the piperazine-2,5-dione ring can significantly affect the compound's reactivity and potential biological activity (A. S. Girgis, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Dieckmann Cyclization Route

A fundamental approach to synthesizing piperazine-2,5-diones, which are structurally related to the compound , involves Dieckmann cyclization. This method highlights the versatility of substructures similar to 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in forming cyclic diones through a cyclization process. The starting materials for such syntheses are typically assembled via acylation and oxidation processes, indicating a broad scope for chemical modifications and applications in drug design and material science (Aboussafy & Clive, 2012).

Organic Crystal Engineering

The compound's structural relatives have been explored for their potential in organic crystal engineering, demonstrating the ability to form polymorphic crystalline forms with different hydrogen-bonding networks. Such studies are crucial for understanding the solid-state properties and could inform the design of novel materials with specific optical or mechanical properties (Weatherhead-Kloster et al., 2005).

Biological Activity and Applications

Anticancer Potential

Research into derivatives structurally related to 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has shown promising anticancer activity. For instance, modifications of indole derivatives have been evaluated for their ability to circumvent drug resistance in cancer treatment, offering insights into the compound's potential therapeutic applications (Shchekotikhin et al., 2005).

Luminescent Properties and Photo-Induced Electron Transfer

The luminescent properties of naphthalimides with piperazine substituents, related to the compound of interest, have been explored for applications in fluorescence-based sensors and imaging technologies. Such studies highlight the potential use of 1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in developing novel diagnostic tools and materials for photonic applications (Gan et al., 2003).

Herbicidal Activity

The synthesis and evaluation of novel herbicidal 1-phenyl-piperazine-2,6-diones showcase the compound's potential utility in agricultural applications, particularly in the development of new herbicides (Li et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-14-6-7-15(21)12-18(14)23-10-8-22(9-11-23)13-24-17-5-3-2-4-16(17)19(25)20(24)26/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNZPTSTSSPGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)

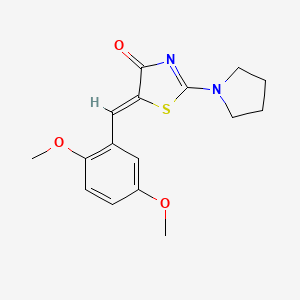

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)